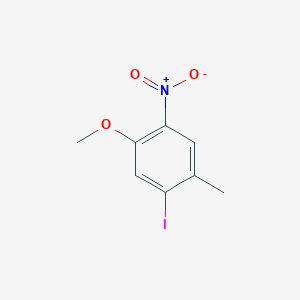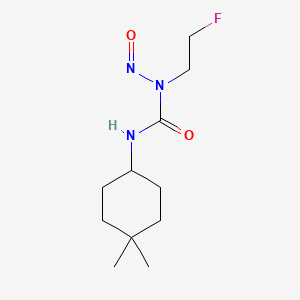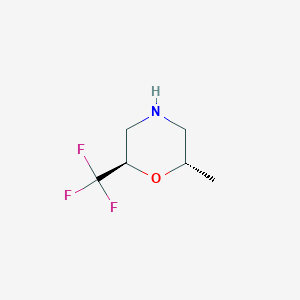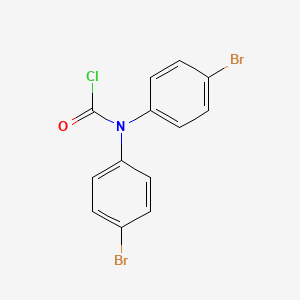
4-(4-Methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds It features a thiazole ring substituted with a methoxyphenyl group and a piperidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Piperidinylmethyl Group: This step involves the alkylation of the thiazole ring with a piperidinylmethyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding phenolic derivatives.
Reduction: Reduction reactions can target the thiazole ring or the piperidinylmethyl group, potentially leading to ring-opened products or reduced nitrogen functionalities.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Reduced thiazole or piperidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for metal complexes.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing signal transduction pathways.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions, while the piperidinylmethyl group can enhance binding affinity through hydrophobic interactions. The thiazole ring may participate in hydrogen bonding or coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine: Lacks the piperidinylmethyl group, potentially altering its biological activity.
5-(Piperidin-1-ylmethyl)-1,3-thiazol-2-amine: Lacks the methoxyphenyl group, which may affect its binding properties and overall activity.
Uniqueness: 4-(4-Methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxyphenyl and piperidinylmethyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H21N3OS |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H21N3OS/c1-20-13-7-5-12(6-8-13)15-14(21-16(17)18-15)11-19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3,(H2,17,18) |
InChI Key |
WCZAUFVSSWRBBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N)CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


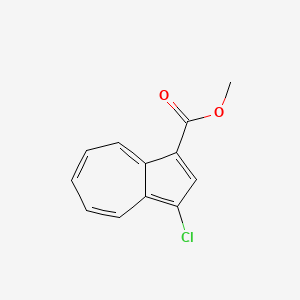
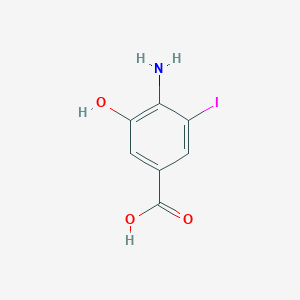
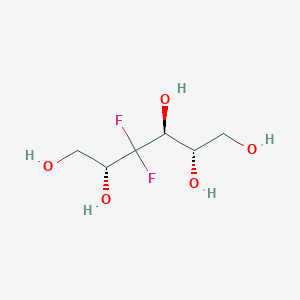
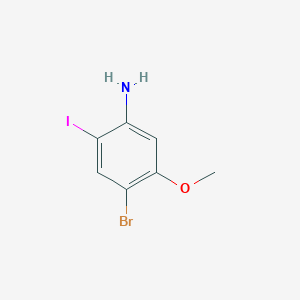
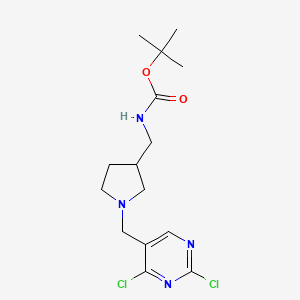
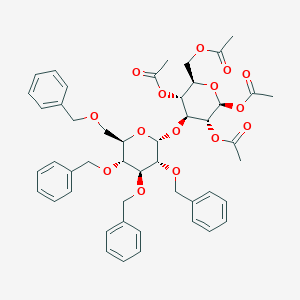
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)

